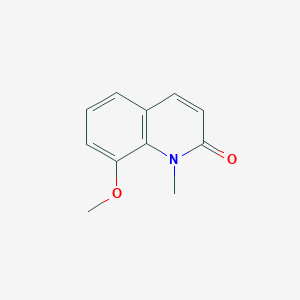

8-Methoxy-1-methylquinolin-2-one

Description

Significance of the Quinolinone Scaffold in Contemporary Chemical Research

The quinoline (B57606) scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, a designation owed to their recurring presence in a multitude of biologically active compounds. rsc.orgresearchgate.net This family of nitrogen-containing heterocycles is a key building block for the development of novel therapeutic agents. walisongo.ac.id The functionalization of the quinoline moiety at various positions has been shown to yield derivatives with a wide array of pharmacological activities. nih.gov

Quinolin-2(1H)-ones, also known as carbostyrils, represent an important subclass of these compounds. researchgate.net They are isosteric with coumarins and isomeric to 4-quinolones, structural features that contribute to their potential as candidates for drug development. researchgate.net The inherent versatility of the quinolinone scaffold allows for extensive structural modifications, which has led to the discovery of compounds with antitumor, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The continued interest in these scaffolds underscores their importance in the ongoing quest for new and effective therapeutic molecules. walisongo.ac.idchemimpex.com

Historical Context of Quinolin-2(1H)-one Derivatives in Organic Synthesis

The synthesis of the core quinoline structure dates back to the 19th century, with several classic name reactions forming the foundation of its chemistry. tsijournals.com Methodologies such as the Skraup synthesis (1880), the Doebner-von Miller reaction, the Combes synthesis (1888), and the Friedländer synthesis (1882) have been instrumental in accessing the quinoline ring system from simple precursors. tsijournals.com These reactions typically involve the condensation and cyclization of anilines with various reagents like glycerol (B35011), α,β-unsaturated carbonyl compounds, or β-dicarbonyl compounds. tsijournals.comresearchgate.net

Over the decades, these traditional methods have been refined and new synthetic strategies have emerged. scispace.com Modern approaches often focus on improving reaction efficiency, functional group tolerance, and regioselectivity. scispace.com The development of photocatalytic methods and transition-metal-catalyzed C-H activation strategies represent the forefront of quinoline and quinolinone synthesis, offering more sustainable and atom-economical routes to these valuable compounds. scispace.comsemanticscholar.org The synthesis of specifically substituted derivatives, such as 8-Methoxy-1-methylquinolin-2-one, builds upon this rich history of synthetic innovation, employing established principles while adapting them to achieve precise structural outcomes.

Overview of Current Research Trajectories Involving this compound

Current academic research involving this compound is primarily situated within the domain of synthetic organic chemistry. The compound serves as a well-defined molecular entity for exploring and developing new synthetic methodologies. Its structure, featuring methoxy (B1213986) and N-methyl substitutions on the quinolinone core, provides a platform for studying the reactivity and functionalization of this heterocyclic system.

While extensive biological activity screenings for this specific compound are not widely reported in the public domain, its structural similarity to other biologically active quinolinones suggests its potential as an intermediate or a molecular fragment in drug discovery programs. Research on closely related 8-methoxyquinoline (B1362559) derivatives has indicated potential applications in areas such as the development of fluorescent probes and as precursors for pharmaceuticals targeting neurological disorders. chemimpex.com Therefore, one of the primary research trajectories for this compound involves its utilization as a building block for the synthesis of more complex molecules with potential therapeutic value. Further investigations may focus on exploring its photophysical properties or its coordination chemistry, given the known ability of the quinoline scaffold to act as a ligand. chemimpex.com

Detailed Research Findings

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound have been documented, providing essential data for its use in research.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 122 - 126 °C chemimpex.com |

Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-6-8-4-3-5-9(14-2)11(8)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXUIKMMJRWEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353480 | |

| Record name | 8-METHOXY-1-METHYL-1H-QUINOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60443-14-3 | |

| Record name | 8-METHOXY-1-METHYL-1H-QUINOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methoxy 1 Methylquinolin 2 One and Its Derivatives

Classical and Contemporary Approaches for Quinolin-2(1H)-one Core Formation

The synthesis of the quinolin-2(1H)-one backbone, the central structure of 8-Methoxy-1-methylquinolin-2-one, is accessible through several powerful reactions. These methods range from historic named reactions that form the bedrock of heterocyclic chemistry to modern, highly efficient catalytic processes.

Named Reactions (e.g., Meth-Cohn Quinoline (B57606) Synthesis, Conrad–Limpach Reaction)

Classical named reactions provide foundational strategies for assembling the quinoline framework. While the Meth-Cohn synthesis is a recognized method, the Conrad-Limpach and Skraup syntheses are more prominently cited for building the quinolone ring system.

The Conrad–Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgjptcp.com The reaction proceeds in two main stages: an initial reaction to form a Schiff base or enamine, followed by a high-temperature thermal cyclization (around 250 °C) to yield a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling point, inert solvents like mineral oil or Dowtherm A is traditional for the cyclization step to achieve high yields. wikipedia.orgnih.gov The product exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org For the synthesis of an 8-methoxy-substituted quinolone, a starting material such as 2-methoxyaniline would be required.

Another significant method is the Knorr quinoline synthesis , which is a variation that can occur under different temperature conditions. At higher temperatures (around 140 °C), the aniline may attack the ester group of the β-ketoester first, leading to a β-keto acid anilide, which then cyclizes to form a 2-hydroxyquinoline. wikipedia.org

The Skraup synthesis is another cornerstone method, typically involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline. jptcp.comresearchgate.net A related reaction, the Skraup-Doebner-Von Miller synthesis, uses α,β-unsaturated carbonyl compounds to react with anilines. jptcp.com For instance, the synthesis of 6-methoxy-8-nitroquinoline (B1580621) has been achieved using 4-methoxy-2-nitroaniline (B140478) and glycerol in a Skraup reaction. mdpi.com

| Named Reaction | Key Reactants | Primary Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | High temperature (~250 °C) cyclization | wikipedia.org, synarchive.com |

| Knorr Quinoline Synthesis | Aniline, β-ketoester | 2-Hydroxyquinoline | Higher temperature condensation (~140 °C) | wikipedia.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | Strong acid (e.g., H₂SO₄) | researchgate.net, jptcp.com |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions that offer high efficiency and functional group tolerance for constructing quinolin-2(1H)-ones. acs.org Catalysts based on palladium, rhodium, and copper are frequently employed.

Palladium-catalyzed reactions are particularly prominent. One approach involves the Pd(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides, where an azodicarboxylate acts as both an activating agent and an oxidant under mild conditions. rsc.org Another powerful palladium-catalyzed method is the cyclization of N-(2-formylaryl)alkynamides, which proceeds via an oxypalladation of the alkyne to form the quinolinone ring. organic-chemistry.org

Rhodium-catalyzed methods have also been developed. A notable example is the carbonylation and annulation of simple anilines with carbon monoxide (CO) and alkynes. acs.org This process involves the activation of both N-H and C-H bonds to directly assemble the quinolin-2(1H)-one structure, offering a practical route to these valuable products. acs.org

Bimetallic systems, such as Pd/Cu catalysts , have been used for the C-H heteroarylation of 3-bromoquinolin-2(1H)-ones, demonstrating the power of these catalysts in functionalizing the pre-formed quinolone scaffold. nih.gov

Metal-Free, Ionic Liquid-Mediated, and Green Chemistry Protocols

In response to the demand for more sustainable chemical processes, metal-free and green chemistry approaches for quinolin-2(1H)-one synthesis have gained significant traction. mdpi.comrsc.org These methods aim to reduce reliance on toxic metals and harsh reaction conditions.

An environmentally benign methodology has been developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones. researchgate.netacs.org This protocol operates at ambient temperature without the need for a base or organic solvent, featuring short reaction times, high yields, and a reusable reaction medium. researchgate.netacs.org

Metal-free tandem reactions provide another efficient route. For example, a strategy using iodide catalysis enables the functionalization of C(sp³)–H bonds and subsequent cyclization of starting materials like 2-methylquinolines and 2-styrylanilines to form new quinoline derivatives. nih.gov This approach avoids transition metals and offers good functional group tolerance. nih.gov

Targeted Functionalization and Derivatization Strategies of the Quinolinone Scaffold

Once the core this compound structure is formed, further modifications can be introduced through targeted functionalization reactions. Electrophilic and nucleophilic substitution reactions are primary tools for elaborating the quinolinone ring.

Nucleophilic Substitution Reactions on Halogenated Intermediates

Nucleophilic substitution is a highly effective strategy for introducing new functional groups onto the quinolinone ring, particularly when a halogen atom is present as a leaving group. Halogenated quinolines, especially at the 2- and 4-positions, are highly susceptible to nucleophilic attack. quimicaorganica.org

The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, leading to a stable intermediate before the halide ion is expelled. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and thiols, can be used to displace the halogen. quimicaorganica.orgscience-revision.co.uk The reactivity of the halogen leaving group generally follows the order I > Br > Cl, which correlates with the C-X bond strength. libretexts.orgchemguide.co.uk

A specific and powerful application of this principle is the Suzuki reaction, a palladium-catalyzed cross-coupling reaction. For instance, an 8-bromoquinoline (B100496) derivative can be coupled with an arylboronic acid to form a new carbon-carbon bond at the 8-position, demonstrating that this position is reactive towards such transformations. mdpi.com This method would be directly applicable for creating derivatives of this compound by starting with an 8-bromo precursor.

| Factor | Description | General Trend | Reference |

|---|---|---|---|

| Position on Quinoline Ring | Positions 2 and 4 are electron-deficient and readily undergo substitution. | Reactivity: 4-position > 2-position | quimicaorganica.org |

| Halogen Leaving Group | The strength of the Carbon-Halogen bond affects the rate of reaction. | Reactivity: C-I > C-Br > C-Cl > C-F | libretexts.org, chemguide.co.uk |

| Reaction Type | Classical SNAr or metal-catalyzed cross-coupling reactions. | Suzuki, Buchwald-Hartwig, etc., expand the scope of possible substitutions. | mdpi.com |

Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is governed by the electronic nature of its two fused rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring, primarily at the C5 and C8 positions. researchgate.netquora.comreddit.com

The regioselectivity is determined by the stability of the carbocation intermediate (the sigma complex) formed during the reaction. Attack at positions 5 and 8 allows the aromaticity of the pyridine ring to be preserved in the intermediate, leading to greater stability. quora.comvaia.com

In the specific case of this compound, the existing substituents would direct further electrophilic attack. The methoxy (B1213986) group at C8 is a strong activating group and is ortho-, para- directing. The carbonyl group at C2 and the ring nitrogen both deactivate the heterocyclic ring. Therefore, an incoming electrophile would be strongly directed to the benzene ring. For example, the nitration of 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline, illustrating that the C5 position is highly activated for electrophilic attack. researchgate.net This demonstrates a clear pathway for introducing substituents like nitro or halogen groups onto the C5 position of the this compound scaffold.

Condensation and Coupling Reactions for Side Chain Elaboration

The functionalization of the quinolinone core, including the introduction of diverse side chains, is frequently accomplished through condensation and coupling reactions. These methods are fundamental for creating structural variety and tuning the molecule's properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl and other substituents onto the quinoline framework. For instance, a Suzuki reaction has been successfully employed to functionalize an 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline with a 2-methoxyphenyl group, demonstrating the reactivity of a halogen at the 8-position for C-C bond formation. mdpi.com Similarly, 6-Bromo-8-methoxyquinoline has been used as a substrate in a Suzuki cross-coupling with p-formylphenylboronic acid to yield a key intermediate for further elaboration. nih.gov Palladium-catalyzed carbonylation reactions also provide a route to quinolin-4-ones by coupling 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere. mdpi.com

Condensation reactions, such as the Claisen condensation, represent a classic strategy for side-chain elaboration. youtube.com This type of reaction involves the coupling of an enolate with an ester, leading to the formation of a β-dicarbonyl compound, which can be a versatile intermediate for constructing various side chains. youtube.com More broadly, the synthesis of polymers with styrylquinoline side chains has been achieved through a three-step process involving condensation, preparation of a methacrylic monomer, and subsequent polymerization, highlighting how condensation reactions are integral to creating complex quinoline-based materials. researchgate.net

Table 1: Overview of Coupling Reactions in Quinolinone Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl2 | 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, 2-Methoxyphenylboronic acid | 8-Aryl-substituted quinoline | mdpi.com |

| Suzuki Coupling | Not specified | 6-Bromo-8-methoxyquinoline, p-Formylphenylboronic acid | 8-Methoxy-6-(4-formylphenyl)quinoline | nih.gov |

| Palladium-Catalyzed Carbonylation | PdCl2(PPh3)2, CO gas | 2-Iodoaniline, Terminal acetylenes | 2-Substituted quinolin-4-one | mdpi.com |

Epoxidation and Subsequent Ring-Opening Reactions for Specific Substituents

Epoxides serve as versatile three-membered ring intermediates in organic synthesis, and their ring-opening reactions provide a powerful strategy for introducing specific functional groups onto a molecular scaffold. nih.govchemistrysteps.com This methodology is applicable to the synthesis of complex natural products, including quinolone alkaloids. nih.gov

The process involves the formation of an epoxide, which is a highly reactive intermediate due to significant ring strain. nih.govchemistrysteps.com This inherent reactivity allows the epoxide to undergo ring-opening reactions with a wide array of nucleophiles, even without a traditionally good leaving group. chemistrysteps.com The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. chemistrysteps.comjsynthchem.com

Key aspects of this reaction include:

Regioselectivity : In unsymmetrical epoxides, strong nucleophiles under basic or neutral conditions will preferentially attack the less sterically hindered carbon atom. chemistrysteps.comjsynthchem.com

Stereochemistry : The nucleophilic attack occurs from the side opposite the epoxide's oxygen atom, resulting in an inversion of stereochemistry at the point of attack and leading to products with a trans or anti configuration. chemistrysteps.com

A notable application of this strategy is in the synthesis of the quinolone alkaloid Virdicatin, where an epoxide ring-opening reaction serves as a key step in constructing the final molecule. nih.gov The versatility of this method is highlighted by the wide range of nucleophiles that can be employed, including amines, phenols, alcohols, Grignard reagents, and cyanides, allowing for the introduction of diverse substituents. nih.govchemistrysteps.com

Selective Reductions and Oxidations in Quinolinone Synthesis

Selective reduction and oxidation reactions are crucial for the synthesis and functionalization of the quinolinone ring system. These transformations allow for the introduction of key functional groups and the construction of the aromatic heterocyclic core.

Selective Reductions: The reduction of a nitro group to an amine is a common and vital step in the synthesis of many quinoline derivatives. For example, the synthesis of 6-methoxyquinolin-8-amine, a precursor for various hybrid compounds, is achieved by the reduction of 6-methoxy-8-nitroquinoline using tin(II) chloride (SnCl(_2)). mdpi.com This transformation provides the essential amino group for further elaboration and construction of the final target molecules. mdpi.com

Selective Oxidations: The formation of the quinolinone core itself can be achieved through selective oxidation. Visible-light photoredox catalysis offers a modern approach for the selective C-H carbonylation of N-methylene quinolinium salts. nih.gov In the presence of a specific ruthenium complex, the oxidation reaction can be directed to the C4-position of the quinoline ring, leading to the formation of 4-quinolones using oxygen from the air as the oxidant. nih.gov This method provides a high degree of selectivity for functionalizing a specific site on the quinoline skeleton. nih.gov Furthermore, the final step in many quinoline syntheses involves an oxidative aromatization to form the stable heterocyclic ring system. organic-chemistry.org Microbial degradation pathways also highlight the specific oxidation of quinoline, such as the "8-hydroxycoumarin degradation pathway," which demonstrates enzymatic site-selectivity. rsc.org

One-Pot and Multicomponent Synthesis Approaches for Quinolinone Analogs

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecular structures like quinolinone analogs from simple precursors in a single operation. rsc.orgufms.br These methods avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov

A variety of MCRs have been developed for quinoline synthesis. A greener method involves the reaction of anilines, aldehydes, and phenylacetylene (B144264) in water, using hydrochloric acid as a Brønsted acid promoter. ufms.br Another approach utilizes a titanium-catalyzed three-component coupling to generate N-aryl-1,3-diimine tautomers, which then cyclize in the presence of acetic acid to form quinoline derivatives in a one-pot procedure with yields ranging from 25-71%. nih.gov

Other notable one-pot syntheses include:

The transformation of N,N-dimethylaniline into fused quinoline derivatives at room temperature using a Cu(OAc)(_2)/TBHP reagent system. rsc.orgrsc.org

The synthesis of quinoline-fused quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, promoted by p-toluenesulfonic acid (p-TSA). nih.govacs.org

A method for synthesizing highly substituted quinolines from α-amino ketone derivatives and alkynes using molecular iodine and surfactants in an aqueous medium. bohrium.com

The use of niobium pentachloride (NbCl(_5)) to catalyze the MCR between acetals, aromatic amines, and alkynes, yielding a range of functionalized quinolines. researchgate.net

These diverse strategies highlight the power of one-pot and multicomponent reactions to rapidly assemble the quinoline core with various substitutions. rsc.orgufms.br

Table 2: Comparison of One-Pot and Multicomponent Strategies for Quinoline Synthesis

| Catalyst/Promoter | Reactants | Solvent/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Aniline derivatives, Aldehyde derivatives, Phenylacetylene | Water, Reflux | Greener synthesis in aqueous medium | ufms.br |

| Cu(OAc)2/TBHP | N,N-dimethylaniline, Maleimides | Air atmosphere, Room temperature | C(sp3)–N cleavage/aromatization | rsc.orgrsc.org |

| p-Toluenesulfonic acid (p-TSA) | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | Heated (115 °C) | Simultaneous formation of quinoline and quinazolinone rings | nih.govacs.org |

| Molecular Iodine (I2), Surfactants | α-Amino ketones, Aromatic/aliphatic alkynes | Water, Room temperature | Oxidant-free, aqueous medium | bohrium.com |

| Niobium Pentachloride (NbCl5) | Acetals, Aromatic amines, Alkynes | Anhydrous CH3CN | Mild conditions, good yields for various functional groups | researchgate.net |

Biocatalytic and Enzymatic Syntheses of Substituted Quinolinones

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing quinolinones. acs.org These approaches leverage the power of enzymes to catalyze complex transformations with high efficiency and specificity. acs.orgnih.gov For instance, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully used for the synthesis of quinoline and 2-quinolone derivatives through the oxidation of appropriate precursors. acs.org

Characterization of Promiscuous Polyketide Synthases

Polyketide synthases (PKSs) are multifunctional enzymes responsible for the biosynthesis of a vast array of natural products, including some quinolones. nih.govnih.gov The modular nature of type I PKSs allows for a combinatorial approach to biosynthesis. nih.gov A key component of these enzymatic assembly lines is the acyltransferase (AT) domain, which acts as a gatekeeper by selecting and loading specific building blocks (extender units), typically derived from malonyl-CoA, onto the growing polyketide chain. nih.gov

The "promiscuity" of these enzymes refers to their ability to accept and process substrates other than their natural ones. nih.gov This characteristic is highly valuable for generating novel compounds. Research has shown that the AT domain of a PKS from the kirromycin (B1673653) pathway, KirCII, can access non-malonate extender units, allowing for the in vivo generation of new kirromycin antibiotics with modified side chains. nih.gov Similarly, the biosynthesis of fungal quinolactacins involves a concise nonribosomal peptide synthetase (NRPS) pathway. nih.gov By understanding the function of the enzymes in this pathway (QltA, B, D, and E), researchers can manipulate the process to produce novel analogs. nih.gov The promiscuity of the ketosynthase (KS) domain, which is often more tolerant of diverse extender units than the AT domain, provides another avenue for engineering these biosynthetic pathways. nih.gov

Enzyme Engineering for Enhanced Catalytic Efficiency in Quinolinone Production

In other examples, the use of purified enzymes has been shown to improve reaction outcomes compared to whole-cell biocatalysts. acs.org For instance, when converting 1,2,3,4-tetrahydroquinolines into quinolines, the purified MAO-N D11 enzyme was used to evaluate if the conversion could be improved over the whole-cell system, demonstrating a targeted approach to optimizing a specific biocatalytic step. acs.org These engineering efforts are foundational for developing efficient microbial cell factories for the industrial production of quinolinic acid and its derivatives. nih.gov

Spectroscopic Characterization and Structural Elucidation of 8 Methoxy 1 Methylquinolin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of quinolin-2-one derivatives. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the protons and carbons, respectively.

For the parent compound, 8-methoxyquinolin-2(1H)-one, the ¹H NMR spectrum in Chloroform-d (CDCl₃) shows characteristic signals. A singlet for the N-H proton appears around δ 9.43 ppm. The aromatic protons exhibit a multiplet between δ 7.22–7.08 ppm for two protons and a doublet at δ 6.99 ppm (J = 9.1 Hz). The protons at positions 3 and 4 of the quinolinone ring appear as doublets at δ 7.74 ppm (J = 9.5 Hz) and δ 6.68 ppm (J = 9.5 Hz) respectively. The methoxy (B1213986) group protons resonate as a sharp singlet at approximately δ 3.99 ppm. rsc.org

The ¹³C NMR spectrum of 8-methoxyquinolin-2(1H)-one in CDCl₃ reveals a carbonyl carbon (C-2) signal around δ 162.15 ppm. The carbon bearing the methoxy group (C-8) is observed at δ 145.56 ppm. Other aromatic carbons resonate in the range of δ 110-141 ppm, with the methoxy carbon appearing at δ 56.02 ppm. rsc.org The chemical shifts can be influenced by the presence of other substituents on the quinoline (B57606) ring system. For instance, the introduction of a methyl group at the N-1 position to form 8-Methoxy-1-methylquinolin-2-one would result in the disappearance of the N-H proton signal and the appearance of a new singlet for the N-methyl protons, typically around δ 3.6-3.8 ppm. The chemical shifts of the adjacent aromatic protons would also be affected.

The following table summarizes the ¹H and ¹³C NMR data for 8-methoxyquinolin-2(1H)-one and a related analog.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 8-methoxyquinolin-2(1H)-one | CDCl₃ | 9.43 (s, 1H, NH), 7.74 (d, J=9.5 Hz, 1H), 7.22–7.08 (m, 2H), 6.99 (d, J=9.1 Hz, 1H), 6.68 (d, J=9.5 Hz, 1H), 3.99 (s, 3H, OCH₃) rsc.org | 162.15, 145.56, 140.46, 128.54, 122.53, 122.21, 120.01, 119.58, 110.16, 56.02 rsc.org |

| 8-methylquinolin-2(1H)-one | CDCl₃ | 10.02 (s, 1H), 7.79 (d, J = 9.5 Hz, 1H), 7.44 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 7.3 Hz, 1H), 7.14 (t, J = 7.6 Hz, 1H), 6.69 (d, J = 9.5 Hz, 1H), 2.54 (s, 3H) rsc.org | 163.45, 141.35, 136.88, 131.84, 126.09, 123.23, 122.29, 121.40, 119.70, 16.86 rsc.org |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons, utilizing one-bond C-H coupling. columbia.educolumbia.edu This is particularly useful for assigning the signals of the quinolinone ring system. For instance, the proton at C-3 would show a cross-peak with the C-3 carbon, and the protons of the methoxy group would correlate with the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mcmaster.ca For this compound (C₁₁H₁₁NO₂), the expected exact mass can be calculated and compared with the measured value. For its analog, 8-methoxyquinolin-2(1H)-one, the calculated m/z for the protonated molecule [M+H]⁺ is 176.0706, and a measured value of 176.0716 confirms the elemental composition C₁₀H₉NO₂. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. libretexts.org For quinoline derivatives, characteristic fragmentation pathways have been identified. In methoxyquinolines, two general fragmentation patterns are often observed. cdnsciencepub.comcdnsciencepub.com One involves the loss of a methyl radical (CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The other pathway involves the loss of a CHO radical.

For 8-methoxyquinoline (B1362559) derivatives, a distinctive fragmentation is the loss of the three methyl hydrogens, which is not as prominent in other isomers. mcmaster.cacdnsciencepub.com The presence of a substituent at the 8-position can influence the fragmentation. For instance, the mass spectrum of 8-methoxyquinoline shows a significant M-1 peak, which is also observed for the 2-methoxy isomer but is less intense in other isomers. mcmaster.ca The fragmentation of N-methylquinolones has also been studied, and it has been shown that O to N methyl rearrangement does not occur to a significant extent upon electron impact. cdnsciencepub.comcdnsciencepub.com

Vibrational Spectroscopy

In the IR spectrum of quinolin-2-one derivatives, characteristic absorption bands are observed. For example, 8-{[3-(Trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one shows a strong N-H stretching band around 3350 cm⁻¹, a C=O stretching band for the quinolone ring at 1720 cm⁻¹, and a C-O stretching band at 1250 cm⁻¹. nih.gov For this compound, one would expect to see the characteristic C=O stretching vibration of the quinolone ring, typically in the range of 1650-1690 cm⁻¹. The C-O-C stretching vibrations of the methoxy group would appear in the region of 1250-1000 cm⁻¹. The absence of an N-H stretching band would confirm the N-methylation.

Raman spectroscopy can also provide valuable structural information. researchgate.net For quinoline alkaloids, characteristic bands for C=C stretching and C-H bending vibrations are observed. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. oatext.comnih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For aromatic systems like quinolin-2-one and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π*).

The UV-Vis spectra of quinolin-2-one analogs typically exhibit multiple absorption bands corresponding to π-π* and sometimes n-π* transitions. researchgate.net For example, thiophene (B33073) and pyridine-substituted quinoline-based molecules show absorption peaks around 249 nm and 316 nm, which are attributed to π-π* and n-π* transitions, respectively. researchgate.net The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of the substituents on the quinoline ring. journalcra.com

In a series of new cross-linking quinoline and quinolone derivatives, the molar extinction coefficients in the far UV region (around 250 nm) were found to be in the range of 6,000 to 19,000 M⁻¹cm⁻¹. nih.gov In the 300-400 nm range, quinolone compounds generally exhibit extinction coefficients that are two to three times greater than the corresponding quinoline compounds. nih.gov This highlights the influence of the core heterocyclic structure on the electronic absorption properties.

Systematic studies on substituted quinolines, such as 2-chloro-3-methylquinoline, have utilized both experimental measurements and theoretical calculations (TD-DFT) to analyze their UV-Vis spectra in different solvents. researchgate.net Such studies provide a deeper understanding of the electronic structure and transitions.

Table 3: Representative UV-Vis Absorption Data for Quinoline Analogs

| Compound Type | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| Thiophene/Pyridine-substituted Quinoline | 249, 316 | Not specified | π-π, n-π | researchgate.net |

| Cross-linking Quinolone Derivatives | ~372 | ~18,000 | Not specified | nih.gov |

| Cross-linking Quinoline Derivatives | ~360 | ~6,000 | Not specified | nih.gov |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and environment, making it valuable for studying the photophysical properties of compounds like this compound and its analogs.

Quinoline and quinolone derivatives are often fluorescent, with emission properties that can be tuned by chemical modifications. nih.gov For instance, the modification of the 7-amino group in quinoline compounds through methylation or acylation leads to significant shifts in the emission spectrum. nih.gov Methylation causes a red shift, while acylation results in a strong blue shift. nih.gov

The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a crucial parameter for characterizing the efficiency of the fluorescence process. For a series of cross-linking quinoline and quinolone derivatives, quantum yields were found to vary. nih.gov For example, while some quinoline and quinolone counterparts had comparable quantum yields, in other cases, the quinoline derivative had a quantum yield that was half that of the corresponding quinolone. nih.gov The intrinsic fluorescence of nucleic acids, which also contain heterocyclic aromatic rings, typically have very low quantum yields, in the range of 10⁻⁴ to 10⁻³. wikipedia.org

The fluorescence of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives is known to be sensitive to their environment and can be influenced by processes such as excited-state proton transfer (ESPT). researchgate.net The fluorescence intensity and wavelength are strongly affected by the nature of the solvent. researchgate.net Derivatives of 8-amidoquinoline have been extensively studied as fluorescent probes, particularly for detecting metal ions like Zn²⁺, where binding to the metal ion often leads to a significant enhancement in fluorescence intensity. nih.gov

Table 4: Fluorescence Properties of Selected Quinoline and Quinolone Analogs

| Compound Type | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Reference |

| 7-Amino-4-trifluoromethyl-quinolone derivative | 372 | 450 | 0.54 | nih.gov |

| 7-Amino-4-trifluoromethyl-quinoline derivative | 360 | 461 | 0.42 | nih.gov |

| 7-Dimethylamino-4-trifluoromethyl-quinoline derivative | 374 | 481 | 0.27 | nih.gov |

| 7-Acetamido-4-trifluoromethyl-quinoline derivative | 339 | 402 | 0.14 | nih.gov |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of this compound and its analogs.

Crystallographic studies have been performed on a wide variety of quinoline and quinolin-2-one derivatives. For example, the crystal structure of 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate revealed that the quinoline ring system is essentially planar and forms a dihedral angle of 83.15° with the thiophene ring. nih.gov In another study on S-Quinolin-2-ylmethyldithiocarbazate, an intramolecular N—H···N hydrogen bond was identified, which stabilizes the conformation of the molecule. researchgate.net

The solid-state packing of these molecules is often governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions. In the crystal structure of S-Quinolin-2-ylmethyldithiocarbazate, π-π interactions between the quinoline rings of adjacent molecules were observed. researchgate.net The analysis of crystal structures of various substituted quinolin-2(1H)-ones has helped to unambiguously determine the site of alkylation (N- vs. O-alkylation), which can be challenging to assign solely based on spectroscopic data in solution. researchgate.net

Table 5: Selected Crystallographic Data for Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate | Orthorhombic | Pca2₁ | Planar quinoline ring, dihedral angle of 83.15° with thiophene ring. | nih.gov |

| S-Quinolin-2-ylmethyldithiocarbazate | Monoclinic | P2₁/c | Intramolecular N—H···N hydrogen bond, π-π stacking. | researchgate.net |

| 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Triclinic | P-1 | Asymmetric unit contains one molecule. | mdpi.com |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | Z = 4 | mdpi.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly specific and can provide information about the identity and environment of the radical species.

While ESR is not typically applied to the ground state of stable, closed-shell molecules like this compound, it becomes relevant when studying their radical ions or photochemical intermediates. For instance, in a study on the photocatalytic dehydrogenation of N-heterocycles, ESR spectroscopy was used to identify α-amino radical intermediates formed in situ during the reaction. acs.org The use of spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) allows for the detection and characterization of transient radical species. acs.org

In the context of quinoline synthesis, ESR studies have been employed to investigate reaction mechanisms involving free radical intermediates. For example, the photocatalytically generated imine radicals from a singular substrate could be regulated to produce different quinoline derivatives, and ESR was used to detect the presence of free radical species during the reaction. chemrxiv.org This demonstrates the utility of ESR in mechanistic studies involving quinoline analogs, particularly in photochemical or electrochemical processes where radical intermediates are likely to be formed.

Computational and Theoretical Investigations of 8 Methoxy 1 Methylquinolin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, methods like DFT are used to achieve this. researchgate.netmdpi.com The process involves iterative calculations that adjust the atomic coordinates to minimize the total energy of the molecule. mdpi.com The choice of basis sets, such as 6-31G* or 6-311G(d,p), is crucial for obtaining accurate geometries. mdpi.combhu.ac.in

Table 1: Optimized Geometrical Parameters for a Quinolinone Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O | 1.22 | - | - |

| C8-O | 1.36 | - | - |

| N1-C1' | 1.47 | - | - |

| C4-C5 | 1.41 | - | - |

| C2-N1-C8a | - | 121.5 | - |

| C4a-C8a-N1 | - | 120.8 | - |

| H3-C3-C4-C4a | - | - | 179.8 |

| C7-C8-O-C1'' | - | - | -2.4 |

Note: This table is illustrative. Actual values for 8-Methoxy-1-methylquinolin-2-one would require specific DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. acadpubl.eumalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acadpubl.eumalayajournal.org The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eumalayajournal.orgresearchgate.net For quinoline derivatives, the distribution of HOMO and LUMO orbitals often shows that the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions. scielo.br

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.inacadpubl.eumalayajournal.org It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. bhu.ac.inacadpubl.eumalayajournal.org In MEP maps, regions of negative potential are typically colored red, indicating sites prone to electrophilic attack, while blue areas represent positive potential, susceptible to nucleophilic attack. bhu.ac.inmalayajournal.org For this compound, the carbonyl oxygen would be expected to be a region of high negative potential, while the aromatic protons and the methyl group hydrogens would exhibit positive potential. bhu.ac.in

Table 2: FMO and MEP Data for a Quinolinone Analog (Example Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Maximum Positive MEP | +0.05 a.u. |

| Minimum Negative MEP | -0.04 a.u. |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculations provide valuable information for assigning experimental spectra and confirming the molecular structure. nih.gov For quinolinone derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical Infrared (IR) spectrum. scielo.broatext.com These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as stretching, bending, and torsional vibrations. oatext.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the approximations in the theoretical methods. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. nih.gov The nature of the electronic transitions, such as π→π* or n→π*, can also be identified.

Table 3: Predicted Spectroscopic Data for a Quinolinone Analog (Example Data)

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | δ (ppm) for N-CH3 | 3.75 |

| 13C NMR | δ (ppm) for C=O | 162.1 |

| IR | ν (cm-1) for C=O stretch | 1655 |

| UV-Vis | λmax (nm) | 320 |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net This method is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. dergipark.org.trresearchgate.net

Correlation of Steric and Electronic Parameters with Biological Activity

In QSAR studies of quinolone analogs, various molecular descriptors are calculated to quantify the steric and electronic properties of the molecules. researchgate.net Steric parameters, such as molar refractivity (Mr) and molecular volume, describe the size and shape of the molecule, which are crucial for its fit into a biological receptor. researchgate.netresearchgate.net Electronic parameters, like polarizability (Pz) and dipole moment, characterize the electronic distribution and polarity of the molecule, influencing its interactions with the biological target. researchgate.netresearchgate.net

For a series of 8-methoxy quinolone analogs, studies have shown that both steric and electronic factors significantly influence their biological activity, such as antitubercular activity. researchgate.net Regression analysis is used to derive a QSAR equation that correlates these parameters with the observed biological activity. researchgate.net The signs and magnitudes of the coefficients in the QSAR model indicate the relative importance and the direction of the effect of each parameter on the activity. researchgate.net For instance, a positive coefficient for a steric parameter might suggest that bulkier substituents are favorable for activity. researchgate.net

Development of Predictive Models for 8-Methoxy Quinolinone Analogs

The ultimate goal of QSAR is to develop predictive models that can accurately estimate the biological activity of newly designed or untested compounds. dergipark.org.trresearchgate.net Once a statistically robust QSAR model is established for a series of 8-methoxy quinolinone analogs, it can be used to screen a virtual library of related compounds. researchgate.netkcl.ac.uk This allows for the prioritization of the most promising candidates for synthesis and biological testing, thereby saving time and resources. dergipark.org.trkcl.ac.uk

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.govresearchgate.net A good predictive model will have high correlation coefficients (R²) and low prediction errors for the test set. nih.govresearchgate.net Such models provide valuable insights into the structure-activity relationships and guide the rational design of more potent 8-methoxy quinolinone analogs. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates with their biological targets.

Modeling Interactions with Specific Biological Targets (e.g., Topoisomerase II, NQO1 Protein, HDACs, ATP Synthase, Nur77)

Topoisomerase II: DNA topoisomerases are crucial enzymes in DNA replication and are significant targets for anticancer drugs. nih.gov Molecular docking studies have been employed to investigate the interaction of various compounds, including quinoline derivatives, with human DNA topoisomerase II alpha and beta. nih.gov For instance, fluoroquinolones have shown the ability to form hydrogen bonds with the active site of topoisomerase II, suggesting a mechanism for inhibiting the enzyme's activity. nih.gov While specific docking studies for this compound with Topoisomerase II are not detailed in the provided results, the general approach involves docking the ligand into the ATP-binding site of the enzyme to predict its inhibitory potential. imist.maimist.ma

NQO1 Protein: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme overexpressed in many cancer cells and is a target for cancer therapy. mdpi.com Molecular docking analyses have been used to understand the interaction between quinoline derivatives and the NQO1 protein. mdpi.com The binding energy values (ΔG) obtained from docking studies can correlate with the enzymatic conversion rate of NQO1, indicating a stronger interaction for compounds with lower binding energies. mdpi.com For example, derivatives of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety have been shown to interact strongly with the active center of the NQO1 protein. mdpi.com The arrangement of the ligand within the active site, particularly the 1,4-quinone moiety, is critical for the enzymatic conversion rate. mdpi.com

HDACs (Histone Deacetylases): HDACs are a class of enzymes that play a vital role in gene expression and are important targets in cancer therapy. pku.edu.cnnih.gov Molecular docking studies are crucial for designing selective HDAC inhibitors. nih.gov These studies help in identifying key interactions between inhibitors and specific HDAC isoforms, such as HDAC1 and HDAC8. pku.edu.cn The active site of HDACs contains a zinc ion which is a key interaction point for many inhibitors. nih.gov While direct docking results for this compound with HDACs are not available, the methodology would involve modeling its interaction with the active site to predict its potential as a selective inhibitor.

ATP Synthase: This enzyme is essential for cellular energy production. Targeting the F-ATP synthase is a strategy for developing new antimycobacterial agents. nih.gov Molecular docking has been used to identify inhibitors that target the interaction between the α and γ subunits of the F-ATP synthase. nih.gov For example, a compound identified through computational screening, AlMF1, was shown to fit into a region occupied by a key peptide and interact with several amino acid residues, leading to inhibition of ATP synthesis. nih.gov

Nur77: Nur77 is a nuclear receptor that can induce apoptosis, making it a promising target for cancer therapy. nih.gov Molecular docking has been instrumental in identifying and optimizing ligands that bind to Nur77. For instance, a novel ligand, NB1, was developed based on its predicted binding mode with Nur77 at a specific site, leading to potent anticancer activity. nih.gov This ligand was shown to promote the co-localization of Nur77 with mitochondria, triggering apoptosis. nih.gov

Prediction of Binding Affinities and Molecular Recognition Features

The prediction of binding affinity, often expressed as the Gibbs free energy of binding (ΔG), is a key outcome of molecular docking studies. A more negative ΔG value typically indicates a stronger and more favorable binding interaction between the ligand and the target protein. mdpi.com

Molecular recognition features, such as hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-protein complex. For instance, in the interaction of quinoline derivatives with the NQO1 protein, hydrogen bonds between the carbonyl group of the ligand and amino acid residues like tyrosine, as well as interactions with glycine (B1666218) and histidine, have been identified. mdpi.com Similarly, the interaction of fluoroquinolones with topoisomerase II involves the formation of hydrogen bonds with specific glutamine residues. nih.gov

Below is an interactive table summarizing the binding affinities and interacting residues for related compounds with their biological targets, illustrating the type of data generated from molecular docking studies.

| Ligand Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fluoroquinolines | Topoisomerase IIα | -6.06 to -7.7 | GLN773 |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | NQO1 | Lower ΔG than parent compound | TYR126, GLY193, HIS194 |

| AlMF1 | F-ATP Synthase | -5.2 | γR243, γY239, γH201, γV207, γA58, γL68, γV208, γF232 |

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of molecules and the mechanisms of chemical reactions. These studies can predict the behavior of compounds in various chemical environments.

Analysis of Reactivity Descriptors and Electron Acceptor Properties

Reactivity descriptors derived from conceptual density functional theory (DFT) are used to understand the chemical reactivity of molecules. These descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, electronegativity, and global hardness and softness.

For instance, an analysis of reactivity descriptors for hybrids of 1,4-naphthoquinone with an 8-hydroxyquinoline moiety has shown that these compounds are good electron acceptors and exhibit high reactivity. mdpi.com A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity.

Investigation of Substituent Effects on Chemical Reactivity

The nature and position of substituents on a core molecular structure can significantly influence its chemical reactivity. Theoretical studies can quantify these effects. For example, the presence of a methyl or methoxy (B1213986) group on an indanone core has been shown to affect the gas-phase enthalpy of formation. mdpi.com Specifically, a methoxy group leads to a more significant decrease in the enthalpy of formation compared to a methyl group. mdpi.com

In the context of quinolinone systems, nucleophilic substitution reactions are common. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chloro group at position 4 is susceptible to substitution by various nucleophiles. researchgate.netmdpi.com The reactivity towards these substitutions can be influenced by the presence of other functional groups on the quinolinone ring.

Investigation of Tautomerism and Intramolecular Hydrogen Bonding in Quinolinone Systems

Tautomerism, the interconversion of structural isomers, and intramolecular hydrogen bonding are important phenomena that can influence the structure, stability, and reactivity of quinolinone systems.

Quinolin-2-ones can exist in keto-enol tautomeric forms. Theoretical studies, often using DFT methods, can predict the relative stabilities of these tautomers in the gas phase and in solution. nih.gov For example, in 8-mercaptoquinoline, the stability of the different forms was found to be different in the gas phase compared to in an aqueous solution, highlighting the significant role of the solvent. nih.gov

Intramolecular hydrogen bonding, such as that between a hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, can stabilize certain conformations and influence the molecule's properties. rsc.orgnih.gov The energy of this hydrogen bond can be calculated using computational methods like the molecular tailoring approach (MTA). nih.gov In some cases, the formation of an intramolecular hydrogen bond can lead to the appearance of different forms in NMR spectra, as observed in N6-substituted 2-chloroadenosines where a hydrogen bond between the N7 atom and a substituent proton was proposed. mdpi.com

Advanced Quantum Chemical Methodologies and Relativistic Effects in Quinolinone Systems

The theoretical examination of quinolinone systems, including this compound, leverages sophisticated computational methods to elucidate their electronic structure, reactivity, and spectroscopic characteristics. These in silico studies provide molecular-level insights that are often complementary to experimental findings.

Advanced quantum chemical methodologies are central to the accurate modeling of these molecules. oatext.com Density Functional Theory (DFT) stands out as one of the most powerful and widely used calculation methods for investigating electronic structures and molecular properties of quinoline derivatives. oatext.com Functionals such as B3LYP and M06-2X, paired with extensive basis sets like 6-311++G(d,p) and 6-31G*, are commonly employed to strike a balance between computational accuracy and efficiency. researchgate.netnih.govresearchgate.net These methods are instrumental in optimizing molecular geometries, simulating vibrational spectra (FT-IR and FT-Raman), and predicting NMR chemical shifts. oatext.comresearchgate.netnih.gov

Beyond ground-state properties, these computational tools can explore the molecular orbitals and reactivity of quinolinone systems. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

For studying the excited-state properties and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a frequently used methodology. nih.govresearchgate.net TD-DFT calculations are particularly useful for simulating UV-Vis electronic spectra, providing theoretical support for experimental spectroscopic data. nih.gov

Table 1: Application of Advanced Computational Methods to Quinolinone Systems

| Computational Method | Application | Calculated Properties |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state electronic structure and property prediction. | Optimized molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, HOMO-LUMO energies, molecular electrostatic potential (MEP), global reactivity descriptors (hardness, softness, electrophilicity), Natural Bond Orbital (NBO) analysis. researchgate.netnih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations and electronic spectra simulation. | UV-Vis absorption spectra, electronic transition energies and oscillator strengths. nih.govresearchgate.net |

| Hybrid Theoretical Approaches | Investigation of inhibitor-protein interactions and action mechanisms. | Binding affinity, conformational stability, steric and electronic contributions to binding. acs.org |

Relativistic effects, which arise from Einstein's theory of relativity, are corrections to quantum mechanical calculations that become significant for atoms with high atomic numbers. escholarship.org In such elements, the core electrons travel at speeds that are a considerable fraction of the speed of light, leading to changes in mass, bond lengths, and orbital energies. For a molecule like this compound, which is composed of light atoms (C, H, N, O), direct relativistic effects on the molecule itself are generally considered to be minor.

However, the consideration of relativistic effects can become pertinent in several scenarios involving quinolinone systems. For instance, when quinolinones act as ligands to form metal complexes with heavy metals like cobalt, lanthanum, or cadmium, a relativistic framework is necessary for an accurate description of the electronic structure and bonding. mdpi.com Similarly, if studying the interaction of quinolinones with biological systems containing metal ions, these effects could influence the binding characteristics. dovepress.comresearchgate.net While specific, detailed studies on relativistic effects in this compound are not prominent in the literature, the principles of relativistic quantum chemistry are a cornerstone of modern computational science and are crucial for achieving high accuracy in systems containing heavier elements. escholarship.orgunipg.itarxiv.org

Table 2: Examples of Theoretically Calculated Data for Quinolinone-Related Systems

| System / Derivative | Method / Basis Set | Calculated Parameter | Value |

|---|---|---|---|

| Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one | DFT/B3LYP/6-31G* | HOMO-LUMO Energy Gap (Eg; Δ) | 4.86 eV |

| Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one | DFT/B3LYP/6-31G* | Ionisation Potential (I) | 6.22 eV |

| Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one | DFT/B3LYP/6-31G* | Electron Affinity (A) | 1.36 eV |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | DFT/M06-2X | Tautomerization Barrier Height (Gas Phase) | ~38.80 kcal/mol |

Structure Activity Relationship Sar and Mechanistic Pathways of 8 Methoxy 1 Methylquinolin 2 One Derivatives

Impact of Structural Modifications on Chemical Reactivity and Biological Activity Profiles

The methoxy (B1213986) group at the C-8 position is a key determinant of the biological activity in many quinolone derivatives. This group exerts significant electronic effects, influencing the molecule's interaction with its biological targets. For instance, in the context of antibacterial agents, the 8-methoxy group has been shown to enhance the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. organic-chemistry.org

Studies comparing 8-methoxy quinolones with their 8-hydrogen (8-H) counterparts reveal that the methoxy group can substantially increase inhibitory activity against DNA gyrase. organic-chemistry.org For example, the 50% inhibitory concentrations (IC50s) for DNA gyrase of 8-methoxy quinolones like gatifloxacin (B573) were found to be approximately seven times lower than their 8-H analogues. organic-chemistry.org This enhancement is believed to contribute to more potent antibacterial activity and a dual-targeting effect on both DNA gyrase and topoisomerase IV within the bacterial cell. organic-chemistry.org

Furthermore, the C-8 methoxy group appears to play a crucial role in mitigating the development of bacterial resistance. When compared to a structural analogue with a chlorine atom at the C-8 position, the 8-methoxy quinolone moxifloxacin (B1663623) showed a significantly lower propensity for resistance development in Staphylococcus aureus. nih.gov This suggests that the electronic and steric properties of the 8-methoxy group create a more robust interaction with the target enzymes, making it more difficult for resistance-conferring mutations to arise. nih.gov Quantitative structure-activity relationship (QSAR) studies on 8-methoxy quinolone analogues have also indicated that steric factors and polar groups are beneficial for activity. acs.org

The substituent at the N1 position of the quinolinone ring is another critical modulator of biological activity. The nature of this group can impact potency, selectivity, and even the class of enzymes inhibited.

In a series of 4-hydroxy-2-quinolinone derivatives, the identity of the N1 substituent was shown to be decisive for inhibitory activity against lipoxygenase (LOX). An N-methyl substituent (as in compound 3h ) resulted in potent inhibition (IC50 = 10 µM), whereas replacing it with an N-phenyl group led to an inactive derivative. nih.gov Conversely, for soybean lipoxygenase inhibition, N-methyl and N-phenyl analogues with a propyl group on the amide at C3 (3a and 3b ) both exhibited the best activity, showing that the interplay between substituents is complex. nih.gov

In the context of steroid 5α-reductase inhibitors, substitution at the N1 position influences selectivity between isozymes. For instance, 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one (4 ) was a potent inhibitor of the type 2 isozyme. carewellpharma.in However, the introduction of a methyl group at the N1 position, yielding compound 5 , shifted the activity, creating a selective inhibitor for the type 1 isozyme (IC50 = 510 nM). carewellpharma.in This highlights how a seemingly minor modification like N-methylation can dramatically alter the pharmacological profile.

Modifications at other positions on the quinolinone ring, such as C5 and C7, also have a profound impact on the molecule's biological activity. These positions offer vectors for optimization of potency and selectivity.

For instance, in a series of 3,4-dihydro-2(1H)-quinolinone derivatives evaluated as monoamine oxidase (MAO) inhibitors, substitution at the C7 position led to significantly more potent inhibition than substitution at C6. nih.gov Specifically, a benzyloxy substituent at C7 resulted in highly potent and selective MAO-B inhibitors, with one derivative exhibiting an IC50 value of 2.9 nM and a 2750-fold selectivity for MAO-B over MAO-A. nih.gov

In another study focusing on antimicrobial agents, the introduction of two bromo groups at the 5th and 7th positions of a quinoline (B57606) moiety (compound 5i ) resulted in the most potent compound against various bacterial and fungal strains. acs.org This suggests that introducing bulky, electron-withdrawing groups at these peripheral positions can significantly enhance bioactivity. acs.org The development of quinolone-amidrazone hybrids has also shown that moieties at the C6 position can yield high antibacterial activity. researchgate.net

Many biologically active quinolone derivatives are chiral, possessing one or more asymmetric centers, which means they can exist as enantiomers. The three-dimensional arrangement of atoms is often crucial for a molecule's interaction with a specific biological target, and as a result, enantiomers can exhibit significantly different biological activities.

The stereoselective synthesis of quinolone derivatives is an area of active research, aiming to produce enantiomerically pure compounds for biological evaluation. nih.gov The antiproliferative activity of carbohydrate-fused pyrano[3,2-c]quinolones, for example, was found to be selective and in the low micromolar range, underscoring the importance of defined stereochemistry for potent action. nih.gov

In more complex systems like quinoline-derived oligoamide foldamers, a single chiral group attached to the molecule can induce a preferred helical handedness (left or right-handed). The specific sense of this helical induction can be rationalized by steric effects, where the size and arrangement of substituents at the stereogenic center favor one helical conformer over the other. Although direct stereochemical studies on 8-Methoxy-1-methylquinolin-2-one are not extensively detailed, the principles established for the broader quinolone class strongly indicate that its stereochemistry, if applicable through further derivatization creating chiral centers, would be a critical factor in its biological activity.

Mechanistic Elucidation of Interactions with Biological Systems

Understanding the precise molecular mechanisms by which this compound derivatives exert their effects is fundamental to their development as therapeutic agents. This involves studying their kinetics with target enzymes and characterizing their binding modes at the atomic level.

Derivatives of the quinolinone scaffold have been identified as inhibitors of a diverse range of enzymes. Kinetic studies, which measure the rate of enzyme reactions, provide quantitative data on the potency of these inhibitors, typically expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant).

One of the most well-studied mechanisms for quinolone compounds is the inhibition of bacterial type II topoisomerases. The 8-methoxy group is critical in this interaction. As shown in the table below, 8-methoxy quinolones exhibit significantly enhanced activity against DNA gyrase compared to their non-methoxylated counterparts. organic-chemistry.org

| Compound | Substitution at C8 | IC50 for DNA Gyrase (µg/ml) | IC50 for Topoisomerase IV (µg/ml) |

|---|---|---|---|

| Gatifloxacin | -OCH3 | 25.9 | 4.05 |

| AM-1121 (8-H analogue of Gatifloxacin) | -H | 172 | 6.20 |

| AM-1147 | -OCH3 | 19.4 | 7.27 |

| Ciprofloxacin (8-H analogue of AM-1147) | -H | 142 | 10.6 |

In another example, hit-to-lead generation for DNA gyrase inhibitors involved expanding from a core 8-(methylamino)-2-oxo-1,2-dihydroquinoline fragment. Thermodynamic evaluation and kinetic studies demonstrated a massive improvement in activity, with compound 13e showing an IC50 of 0.0017 µM, an improvement of over 5200-fold compared to its analogue lacking the 8-methylamino group. X-ray crystallography revealed that this enhanced activity was due to a specific hydrogen bond interaction between the terminal carboxylic acid of the substituent and the Arg136 residue of the GyrB subunit of the enzyme.

The quinolinone scaffold is also effective against other enzyme classes. Derivatives of 3,4-dihydro-2(1H)-quinolinone are potent and selective inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range. nih.gov

| Compound | C7-Substituent | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| 7-(Benzyloxy)-3,4-dihydro-2(1H)-quinolinone | Benzyloxy | >10000 | 4.0 | >2500 |

| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 3-Bromobenzyloxy | 7980 | 2.9 | 2750 |

| 7-(2-Phenylethoxy)-3,4-dihydro-2(1H)-quinolinone | 2-Phenylethoxy | >10000 | 21.9 | >457 |

These examples demonstrate that the mechanism of action is highly dependent on the specific substitution pattern of the quinolinone core, which dictates the target enzyme and the precise binding interactions that lead to inhibition.

Modulation of Intracellular Signaling Pathways

Derivatives of the quinolinone scaffold have been shown to modulate critical intracellular signaling pathways, notably involving the orphan nuclear receptor Nur77 and the reversal of HIV-1 latency.

Nur77 Signaling Pathway:

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFIB) is a key regulator of cell proliferation, apoptosis, and inflammation. nih.govnih.govmdpi.com Its cellular localization dictates its function; nuclear Nur77 often promotes cell survival, while its translocation to the mitochondria can trigger apoptosis. nih.gov Several small molecule compounds that target Nur77 have demonstrated significant anticancer effects by modulating the Nur77-Bcl-2 apoptotic pathway. nih.gov

Research has shown that certain derivatives can induce the expression and nuclear export of Nur77. For instance, some compounds have been observed to cause a concentration-dependent induction of Nur77 expression and subsequent cleavage of PARP, a hallmark of apoptosis. nih.gov This modulation of the Nur77 signaling pathway highlights the potential of these derivatives as anticancer agents. The interaction of agonists with Nur77 can lead to the translocation of other proteins, such as LKB1, to the cytoplasm, which in turn affects downstream signaling cascades like the phosphorylation of AMPKα. nih.gov

HIV-1 Latency Reversal:

A significant obstacle in eradicating HIV-1 is the persistence of latent viral reservoirs, primarily in resting memory CD4+ T cells. nih.gov A promising strategy to combat this is the "shock and kill" approach, which involves reactivating the latent virus with latency-reversing agents (LRAs) and then eliminating the infected cells. nih.gov

Protein kinase C (PKC) agonists are a class of LRAs that have shown effectiveness in reversing HIV-1 latency. johnshopkins.edu Certain plant extracts containing phorbol (B1677699) esters, which are known PKC activators, have demonstrated potent latency reversal in ex vivo models using cells from ART-suppressed individuals living with HIV-1. biorxiv.org The mechanism is believed to involve the activation of PKC, which can lead to the induction of HIV-1 transcription. biorxiv.org Combination therapies, such as a PKC agonist with a bromodomain inhibitor like JQ1 or a histone deacetylase inhibitor, have been shown to synergistically and robustly induce HIV-1 transcription and virus production. johnshopkins.edu This suggests that quinolinone derivatives with PKC-activating properties could play a role in HIV-1 eradication strategies.

Investigation of Molecular Targets and Protein-Ligand Interactions

Understanding the interactions between small molecules and their protein targets is fundamental to drug discovery. rsc.org For this compound and its derivatives, research has focused on identifying their molecular targets and characterizing the protein-ligand interactions that drive their biological activity.

Quinolone derivatives, in general, are known to target a variety of biological molecules. ontosight.ai Some have been investigated for their ability to inhibit enzymes crucial for microbial replication, such as DNA gyrase and topoisomerase IV. ontosight.ai In the context of cancer, derivatives of the related 8-hydroxyquinoline (B1678124) scaffold have been shown to target key enzymes like the iron-containing ribonucleotide reductase. acs.org